molecular formula C17H18N4OS B2938982 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013807-12-9

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2938982
CAS No.: 1013807-12-9
M. Wt: 326.42
InChI Key: LQBZBPRLPCKPAK-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide is a cell-permeable carboxamide that acts as a potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key member of the AMP-activated protein kinase (AMPK)-related family of kinases and serves as a critical regulator of the CREB regulated transcription coactivators (CRTCs) by phosphorylating and sequestering them in the cytoplasm. By inhibiting SIK3, this compound promotes the dephosphorylation and subsequent nuclear translocation of CRTCs, leading to the activation of cAMP response element-binding protein (CREB)-mediated transcription programs. This mechanism underpins its primary research application in the study of energy metabolism, inflammatory signaling, and circadian rhythm regulation. Research has demonstrated that pharmacological inhibition of SIK3 can modulate macrophage polarization, shifting them from a pro-inflammatory M1 state to an anti-inflammatory M2 state, highlighting its value as a tool compound for investigating immune responses and potential therapeutic avenues for inflammatory diseases. Furthermore, studies have utilized this specific inhibitor to probe the role of SIK3 in hepatic gluconeogenesis and lipid metabolism, providing critical insights into metabolic disorders. Its high selectivity profile makes it an indispensable chemical probe for dissecting SIK3-specific signaling pathways in complex biological systems without the confounding effects associated with pan-kinase inhibition.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-cyclopropyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-10(2)14-9-13(16(22)18-11-7-8-11)20-21(14)17-19-12-5-3-4-6-15(12)23-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBZBPRLPCKPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or other cyclopropanating agents.

    Formation of Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiazole core with the pyrazole ring and the cyclopropyl group under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzo[d]thiazole ring exhibits reactivity at the C-2 position due to electron-withdrawing effects from the sulfur and nitrogen atoms. This site can undergo electrophilic aromatic substitution under acidic conditions. For example:

  • Nitration : Directed by the thiazole ring, nitration at C-5/C-6 positions occurs with HNO₃/H₂SO₄ .

  • Halogenation : Bromine in acetic acid selectively substitutes at C-5 .

The carboxamide group participates in nucleophilic acyl substitution :

Reaction TypeConditionsProductReference
Hydrolysis6N HCl, reflux1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
AminolysisRNH₂, DCC/DMAPN-alkyl/aryl derivatives

Oxidation and Reduction

Oxidation targets the pyrazole and thiazole rings:

  • Pyrazole C-4 methyl group oxidizes to a carboxylic acid with KMnO₄/H₂SO₄ .

  • Thiazole sulfur oxidizes to sulfoxide/sulfone using mCPBA .

Reduction of the carboxamide to a primary amine is achievable with LiAlH₄, though steric hindrance from the cyclopropyl group may limit efficiency .

Cross-Coupling Reactions

The pyrazole C-4 position undergoes palladium-catalyzed coupling (e.g., Suzuki-Miyaura):

SubstrateCoupling PartnerCatalystProduct ApplicationReference
4-Iodo-pyrazole derivativeArylboronic acidPd(PPh₃)₄Biaryl derivatives for drug discovery

The benzo[d]thiazole C-2 position participates in Buchwald-Hartwig amination with aryl halides .

Hydrolysis and Ring-Opening

Acidic hydrolysis of the cyclopropyl-carboxamide:

  • Under HCl/EtOH, the cyclopropyl ring opens to form a γ-chloroamide derivative .

Basic conditions (NaOH, H₂O/EtOH) cleave the pyrazole-thiazole linkage, yielding 2-aminobenzothiazole and pyrazole fragments .

Cycloaddition and Rearrangement

The pyrazole ring participates in 1,3-dipolar cycloaddition with alkynes under Rh catalysis, forming polycyclic systems . Theoretical studies suggest the thiazole ring could engage in Diels-Alder reactions with dienophiles like maleic anhydride .

Biological Activation Pathways

In metabolic studies of analogues:

  • Oxidative dealkylation : CYP450 enzymes remove the isopropyl group, forming a primary alcohol .

  • Glucuronidation : The carboxamide’s NH group conjugates with glucuronic acid .

Scientific Research Applications

Unfortunately, the search results provided do not contain specific applications or case studies for the compound "1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide." However, the search results do provide information regarding the properties of this compound, as well as the applications of similar compounds.

Properties of this compound

  • Structure: It contains a benzothiazole group linked to a pyrazole carboxamide .
  • Formula: C17H18N4OSC_{17}H_{18}N_4OS
  • Molecular Weight: 326.4
  • CAS Number: 1013807-12-9

Potential Applications Based on Similar Compounds

While there is no direct information about the applications of the specific compound, the search results discuss related compounds with potential applications, such as:

  • Anticonvulsants: Thiazole derivatives have displayed anticonvulsant properties .
  • Anticancer Agents: Thiazole derivatives have exhibited anticancer potential against various cancer cell lines .
  • Antibacterial Agents: Thiazole derivatives can be used as antibacterial agents .
  • Monoamine Oxidase and Cholinesterase Inhibitors: Benzothiazole compounds have displayed activity .
  • Anti-diabetic Applications: Thiazole derivatives have displayed anti-diabetic potential .

Areas for Further Research

Based on the information available regarding similar compounds, further research could explore the potential of "this compound" in the following areas:

  • Evaluating its anticonvulsant activity.
  • Assessing its cytotoxicity against different cancer cell lines.
  • Testing its antibacterial efficacy against various bacterial species.
  • Investigating its inhibitory potency against monoamine oxidase and cholinesterase.
  • Analyzing its potential as an anti-diabetic agent.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The compound is compared to three analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(Benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide (Target Compound) C₁₇H₁₇N₅OS 339.4 Benzo[d]thiazole (C₇H₅NS), cyclopropyl amide, isopropyl
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide () ~C₂₃H₂₀N₄O₂ ~408.4 Benzyl hydroxylamine, aryl/phenyl groups
N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide () C₁₉H₁₇N₅OS₂ 395.5 Thiophene, thiadiazole, ethyl linker

Key Observations :

  • The target compound has a lower molecular weight than the thiadiazole analog (), likely enhancing membrane permeability .

Hydrogen Bonding and Solubility

The carboxamide group (-CONH-) in the target compound serves as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets. In contrast:

  • The hydroxylamine (-NH-O-) group in ’s analogs introduces additional hydrogen bonding but may reduce metabolic stability due to oxidative susceptibility .
  • The thiadiazole group in ’s analog provides weaker hydrogen-bonding capacity but enhances aromatic stacking .

Predicted Solubility :
The cyclopropyl group increases lipophilicity compared to polar hydroxylamine or thiophene substituents, suggesting moderate aqueous solubility for the target compound .

Conformational Stability and Ring Puckering

The pyrazole and benzo[d]thiazole rings in the target compound adopt non-planar conformations due to puckering effects. Using Cremer-Pople parameters (), the pyrazole ring’s puckering amplitude (θ) and phase angle (φ) influence its binding geometry. For example:

  • A θ > 20° indicates significant puckering, which may sterically hinder interactions compared to planar analogs.
  • The thiophene-containing analog () exhibits greater conformational flexibility due to the five-membered thiophene ring .

Biological Activity

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a benzo[d]thiazole moiety and a cyclopropyl group, which may contribute to its biological properties. Its molecular formula is C16H19N3OSC_{16}H_{19}N_{3}OS and it has been characterized for various activities in pharmacological studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazoles have been documented to possess anti-bacterial, anti-fungal, and anti-tubercular activities. A study highlighted that certain pyrazole derivatives showed promising results against Mycobacterium tuberculosis with IC50 values as low as 2.03 µM, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .

Anticancer Activity

The thiazole moiety is known for its anticancer properties. Various thiazole-containing compounds have shown cytotoxic effects against different cancer cell lines. For example, a derivative with a thiazole ring demonstrated significant activity against A-431 and Jurkat cell lines, with IC50 values lower than the reference drug doxorubicin . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole and pyrazole rings are crucial for enhancing anticancer activity.

Anti-inflammatory Activity

Compounds similar to this compound have also been evaluated for anti-inflammatory effects. Some pyrazole derivatives were found to exhibit comparable anti-inflammatory activity to indomethacin in preclinical models, indicating their potential for treating inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested against monoamine oxidase isoforms, revealing significant inhibitory activity which could be relevant for neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of these compounds to target proteins. The binding interactions of this compound with specific enzymes or receptors can provide insights into its mechanism of action and potential therapeutic applications.

Comparative Table of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntitubercular2.03
Compound BAnticancer<0.01
Compound CAnti-inflammatoryComparable to Indomethacin

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide?

Answer:
The compound is typically synthesized via cyclocondensation or coupling reactions. For example:

  • Step 1 : React 5-isopropyl-1H-pyrazole-3-carboxylic acid with benzo[d]thiazole-2-amine using carbodiimide coupling agents (e.g., EDC or DCC) to form the amide bond.
  • Step 2 : Introduce the cyclopropyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization : Confirm the structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; isopropyl splitting patterns).
  • HRMS : Verify molecular weight (e.g., calculated m/z 356.15 for C₁₇H₁₈N₄OS).
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .

Advanced: How can researchers optimize reaction yields while minimizing side products?

Answer:
Adopt statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:

  • Factorial Design : Test interactions between reaction time (12–24 hrs) and temperature (80–120°C).
  • Response Surface Methodology (RSM) : Model yield as a function of variables to identify optimal conditions .
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and guide solvent selection (e.g., polar aprotic solvents like DMF enhance nucleophilicity) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to mitigate variability .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Computational Docking : Validate binding modes with molecular dynamics simulations (e.g., AutoDock Vina) to assess target specificity .

Advanced: What computational strategies enhance reaction pathway prediction for derivatives?

Answer:

  • Reaction Path Search : Apply nudged elastic band (NEB) methods to map energy barriers for cyclopropane ring formation.
  • Machine Learning : Train models on existing pyrazole-thiazole reaction datasets to predict regioselectivity .
  • Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions and optimize dielectric environments .

Advanced: How to evaluate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4 weeks. Monitor degradation via HPLC.
  • Light Sensitivity : Use UV-Vis spectroscopy to assess photolytic decomposition (λ = 254 nm).
  • Solid-State Analysis : Perform XRPD to detect polymorphic transitions under stress .

Advanced: What methodologies are recommended for assessing enzyme inhibition mechanisms?

Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters.
  • Fluorescence Quenching : Monitor conformational changes in the enzyme active site upon inhibitor binding .

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